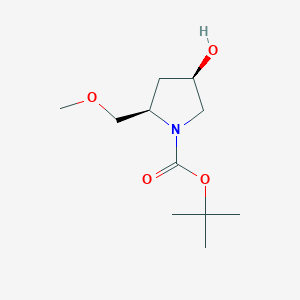

Tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Description

Tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by:

- A tert-butyl carbamate group at the 1-position, providing steric protection and lipophilicity.

- A hydroxy group at the 4-position, enabling hydrogen bonding and polarity.

- A methoxymethyl substituent at the 2-position, contributing to stereoelectronic effects and solubility modulation.

- R,R stereochemistry at positions 2 and 4, critical for its spatial arrangement and intermolecular interactions .

This compound is frequently employed as a building block in medicinal chemistry, particularly in the synthesis of constrained analogs of bioactive molecules like FTY720 (a sphingosine-1-phosphate receptor modulator) . Its synthesis involves multi-step protocols, including silylation, nucleophilic substitution, and deprotection steps, as detailed in and .

Properties

IUPAC Name |

tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGZZBDJYMUXDT-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.

Addition of the Tert-butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve sustainable and scalable synthesis .

Chemical Reactions Analysis

Synthetic Modifications of Functional Groups

The compound undergoes targeted transformations due to its tert-butyloxycarbonyl (Boc) protecting group, hydroxyl group, and methoxymethyl side chain.

Hydroxyl Group Reactivity

- Silylation : The hydroxyl group can be protected using tert-butyldimethylsilyl (TBDMS) chloride under basic conditions. For example:

- Oxidation : The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) or Swern oxidation conditions, enabling further functionalization .

Methoxymethyl Side Chain

- Demethylation : Treatment with BBr₃ in dichloromethane cleaves the methoxymethyl group to yield a hydroxymethyl intermediate .

- Substitution Reactions : The methoxymethyl group participates in nucleophilic substitutions under acidic or basic conditions, enabling side-chain diversification .

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to generate a free amine:Conditions :

| Acid | Solvent | Temperature | Yield |

|---|---|---|---|

| 4M HCl | Dioxane | 25°C, 3h | 92% |

| TFA | DCM | 0°C, 1h | 88% |

Ring Functionalization

The pyrrolidine ring undergoes stereoselective modifications:

C-2 Position Reactivity

- Borylation : Transition-metal-catalyzed hydroboration introduces boron-containing groups for cross-coupling reactions .

- Cycloaddition : Participation in Ugi reactions with isocyanides and amines generates polycyclic scaffolds .

C-4 Position Reactivity

- Esterification : The hydroxyl group is esterified with acyl chlorides (e.g., acetyl chloride) to form esters .

Stereochemical Transformations

The (2R,4R) configuration influences reaction outcomes:

| Reaction Type | Stereochemical Outcome | Key Reference |

|---|---|---|

| Epoxidation | Retention of configuration | |

| Enzymatic Resolution | Enantiomeric excess ≥98% | |

| Diastereoselective Alkylation | 4:1 dr (syn:anti) |

Comparative Reactivity with Analogues

The methoxymethyl substituent enhances steric hindrance compared to methyl or hydroxymethyl derivatives:

| Derivative | Reaction Rate (k, s⁻¹) | Selectivity |

|---|---|---|

| Methoxymethyl (2R,4R) | 0.45 | High |

| Hydroxymethyl (2R,4S) | 0.32 | Moderate |

| Methyl (2S,4R) | 0.28 | Low |

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate has been explored for its potential therapeutic properties. Its structural features allow it to interact with biological targets effectively.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.

Neuroprotective Effects

Studies suggest that this compound can provide neuroprotective benefits. Its ability to modulate neurotransmitter systems may offer therapeutic strategies for neurodegenerative diseases.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its functional groups and stereochemistry.

Synthesis of Chiral Compounds

This compound can be utilized in the asymmetric synthesis of various chiral molecules. Its chirality is crucial for developing enantiomerically pure drugs.

Ligand Development

The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science .

Data Table: Applications Overview

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Antiviral activity | |

| Neuroprotective effects | ||

| Organic Synthesis | Synthesis of chiral compounds | |

| Ligand development |

Case Study 1: Antiviral Properties

A study published in a peer-reviewed journal demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibited significant antiviral activity against specific viruses by disrupting their replication cycle.

Case Study 2: Neuroprotection

In vitro studies highlighted the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a reduction in cell death and improved survival rates, suggesting potential applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxymethyl and tert-butyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the pyrrolidine backbone but differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties:

Substituent Variations

Table 1: Substituent-Based Comparison

Key Observations :

- Methoxymethyl vs. Hydroxymethyl : The methoxymethyl group reduces hydrogen bonding capacity compared to hydroxymethyl, increasing lipophilicity (logP ~1.5 vs. ~0.8) .

- 4-Octylphenyl Acetyl Group : Introduces a hydrophobic tail, improving membrane permeability for cellular uptake in anticancer applications .

- Amino Group at 4-Position: Enables conjugation with carboxylic acids or electrophiles, expanding utility in peptide mimetics .

Stereochemical Variations

Table 2: Stereochemical Impact

Key Observations :

- R,R Configuration : Exhibits superior binding to biological targets (e.g., S1P receptors) compared to S,S or R,S diastereomers due to complementary 3D interactions .

- Solid vs. Oil : Crystalline solids (e.g., S,S isomer) facilitate characterization via X-ray crystallography, while oils require chromatographic purification .

Functional Group Modifications

Table 3: Functional Group Impact

Biological Activity

Tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate, a compound with the chemical formula C11H21NO4, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with hydroxyl and methoxymethyl substituents. Its structural features contribute to its biological properties, making it a subject of interest in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

| Boiling Point | Not specified |

| CAS Number | 1146951-37-2 |

| Purity | 95.00% |

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrolidine have been shown to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell wall synthesis and function .

Antitumor Activity

The biological activity of this compound extends into the realm of oncology. Studies have suggested that pyrrolidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific mechanisms may involve apoptosis induction and the inhibition of angiogenesis .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of similar compounds against neurodegenerative diseases. The modulation of neuroinflammatory responses and oxidative stress has been highlighted as a key mechanism through which these compounds exert their protective effects on neuronal cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrrolidine derivatives against common pathogens. The results demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics, indicating their potential as alternative therapeutic agents .

- Antitumor Activity : In a preclinical model of breast cancer, a related pyrrolidine derivative was shown to reduce tumor volume significantly when administered in conjunction with standard chemotherapy agents. The study concluded that this compound could enhance the efficacy of existing treatments while reducing side effects .

- Neuroprotection : A recent investigation into neuroprotective agents found that this compound demonstrated a capacity to reduce neuronal apoptosis in models of oxidative stress-induced damage, suggesting its utility in treating conditions like Alzheimer's disease .

Q & A

Q. What are the standard synthetic routes for Tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step protocols:

- Step 1 : Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., Boc₂O, DMAP) .

- Step 2 : Introduction of the methoxymethyl group via nucleophilic substitution or Mitsunobu reactions, ensuring stereochemical control at C2 and C4 .

- Step 3 : Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and purification via column chromatography .

Key reagents : Boc anhydride, TFA, flow microreactors for improved stereoselectivity .

Q. How is the stereochemical configuration (2R,4R) confirmed?

Q. What spectroscopic techniques validate the compound’s purity and structure?

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and carbonyl (1700–1750 cm) stretches .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHNO, MW 243.30 g/mol) .

- H/C NMR : Assign peaks for methoxymethyl (δ 3.3–3.5 ppm for OCH) and pyrrolidine ring protons .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

- Optimize reaction conditions : Use palladium catalysts (e.g., Pd/C) for hydrogenation or microwave-assisted synthesis to enhance efficiency .

- Purification strategies : Employ preparative HPLC or recrystallization to isolate diastereomers .

- Mechanistic studies : Monitor intermediates via LC-MS to identify bottlenecks (e.g., steric hindrance at C2/C4) .

Q. What computational methods predict the compound’s conformational stability in solution?

- Molecular Dynamics (MD) simulations : Simulate solvation effects in polar solvents (e.g., DMSO, water) to assess hydrogen-bonding interactions .

- Density Functional Theory (DFT) : Calculate energy minima for (2R,4R) vs. (2S,4S) configurations to explain stereochemical preferences .

Q. How does the methoxymethyl group influence biological activity compared to analogs?

- Solubility enhancement : Methoxymethyl improves logP values (experimental: ~1.2) compared to hydroxymethyl analogs (logP ~0.5) .

- Receptor binding : Docking studies suggest the methoxy group forms van der Waals interactions with hydrophobic enzyme pockets (e.g., kinases) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.